

# Spectroscopic Data of (-)-y-lonone: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	(-)-gamma-lonone	
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### Introduction

(-)- $\gamma$ -lonone is a chiral terpenoid ketone, a significant contributor to the fragrance of various essential oils, and a valuable building block in the synthesis of fine chemicals and pharmaceuticals. Its specific enantiomeric form dictates its sensory properties and biological activity, making detailed spectroscopic characterization crucial for quality control, structural elucidation, and understanding its interactions in biological systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for  $\gamma$ -ionone. Due to the limited availability of experimental data for the specific (-)-enantiomer, this guide presents the available data for  $\gamma$ -ionone and provides predicted values based on its structure, alongside a discussion on the importance of chiral-specific analysis.

# **Mass Spectrometry (MS)**

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

### **Data Presentation**



The electron ionization mass spectrum of  $\gamma$ -ionone is characterized by a molecular ion peak and several key fragment ions. The data presented in Table 1 is compiled from the NIST Mass Spectrometry Data Center.[1]

Table 1: Mass Spectrometry Data for γ-Ionone

m/z	Relative Intensity (%)	Proposed Fragment
192	~10	[M]+ (Molecular Ion)
177	~20	[M - CH <sub>3</sub> ]+
149	~15	[M - C <sub>3</sub> H <sub>7</sub> ]+
121	~80	[C <sub>9</sub> H <sub>13</sub> ]+
93	100	[C7H9]+ (Base Peak)
43	~95	[CH₃CO]+

## **Experimental Protocol**

Sample Preparation: A dilute solution of y-ionone is prepared in a volatile organic solvent, such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of volatile compounds like y-ionone.

#### GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.



#### MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Note: Specific experimental NMR data for (-)-y-ionone is not readily available in the public domain. The following tables present predicted chemical shifts based on the structure of y-ionone and known values for similar terpenoids.

#### **Data Presentation**

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data for y-Ionone



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~2.1-2.3	m	2H	_
H-3	~1.4-1.6	m	2H	_
H-4	~1.8-2.0	m	2H	_
H-6	~2.8-3.0	m	1H	_
H-7	~6.1-6.3	d	~16	1H
H-8	~6.8-7.0	dd	~16, ~9	1H
H-10	~2.2-2.4	S	ЗН	
H-11, H-12	~1.0-1.2	S	6H	_
H-13a	~4.7-4.9	S	1H	_
H-13b	~4.9-5.1	S	1H	_

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data for y-lonone



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1	~35-40
C-2	~25-30
C-3	~20-25
C-4	~30-35
C-5	~145-150
C-6	~50-55
C-7	~130-135
C-8	~145-150
C-9	~198-202
C-10	~25-30
C-11, C-12	~28-33
C-13	~110-115

# **Experimental Protocol**

Sample Preparation: Approximately 5-10 mg of the purified (-)- $\gamma$ -ionone sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on the sample concentration.



• Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

<sup>13</sup>C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.

· Relaxation Delay: 2-5 seconds.

• Temperature: 298 K.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### **Data Presentation**

Note: A specific experimental IR spectrum for (-)- $\gamma$ -ionone is not readily available. Table 4 lists the expected characteristic absorption bands based on the functional groups present in the  $\gamma$ -ionone structure.

Table 4: Expected Infrared Absorption Bands for y-Ionone



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3080	C-H stretch	=C-H (alkene)
2960-2850	C-H stretch	C-H (alkane)
~1675	C=O stretch	α,β-unsaturated ketone
~1645	C=C stretch	Alkene
~1460	C-H bend	CH <sub>2</sub>
~1375	C-H bend	СНз
~890	C-H bend	=CH2 (out-of-plane)

### **Experimental Protocol**

Sample Preparation: For liquid samples like y-ionone, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

#### Data Acquisition:

• Spectral Range: 4000-400 cm<sup>-1</sup>.

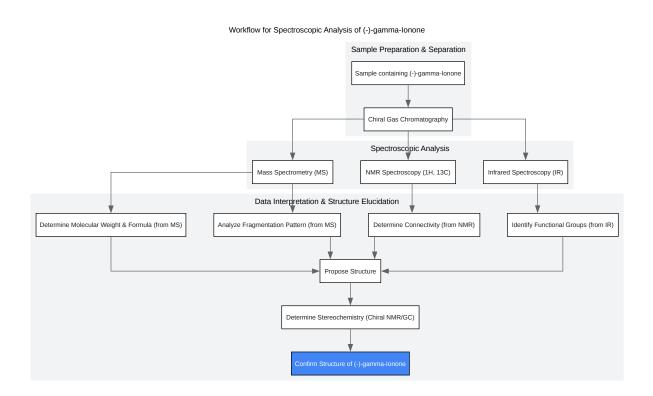
Resolution: 4 cm<sup>-1</sup>.

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chiral compound like (-)-y-ionone.





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Caption: Workflow for the spectroscopic analysis of (-)-gamma-lonone.



### **Conclusion and Future Outlook**

This technical guide provides a summary of the available and predicted spectroscopic data for (-)-y-ionone. While mass spectrometry data is well-documented, there is a clear need for the publication of high-resolution, experimental NMR and IR data for the specific (-)-enantiomer. Such data is essential for the unambiguous identification and quality control of this important chiral molecule in research and industrial applications. Future work should focus on the isolation or enantioselective synthesis of (-)-y-ionone followed by its thorough spectroscopic characterization. Furthermore, advanced techniques such as chiral chromatography coupled with spectroscopic detectors are crucial for the separation and analysis of its enantiomers, which is of paramount importance in the fields of flavor chemistry and drug development.

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### References

- 1. researchgate.net [researchgate.net]
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